molecular formula C11H16O3 B14199718 11-Oxoundeca-5,9-dienoic acid CAS No. 840524-30-3

11-Oxoundeca-5,9-dienoic acid

Cat. No.: B14199718
CAS No.: 840524-30-3
M. Wt: 196.24 g/mol
InChI Key: LPCLISDRKJOFGY-UHFFFAOYSA-N
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Description

11-Oxoundeca-5,9-dienoic acid is a medium-chain fatty acid with the molecular formula C11H16O3. It is characterized by the presence of a conjugated diene system and a terminal oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxoundeca-5,9-dienoic acid typically involves the following steps:

    Starting Material: The synthesis begins with an appropriate precursor, such as undecenoic acid.

    Oxidation: The precursor undergoes oxidation to introduce the oxo group at the terminal position. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Diene Formation: The introduction of the conjugated diene system is achieved through a series of dehydrogenation reactions. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate this process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation and dehydrogenation processes. Continuous flow reactors and advanced catalytic systems are employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Oxoundeca-5,9-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

11-Oxoundeca-5,9-dienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Oxoundeca-5,9-dienoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    11-Oxoundeca-5,8-dienoic acid: Another medium-chain fatty acid with a similar structure but differing in the position of the double bonds.

    Dienedioic acid: A useful diene building block with applications in organic synthesis.

Uniqueness

11-Oxoundeca-5,9-dienoic acid is unique due to its specific conjugated diene system and terminal oxo group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

840524-30-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

11-oxoundeca-5,9-dienoic acid

InChI

InChI=1S/C11H16O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1,3,6,8,10H,2,4-5,7,9H2,(H,13,14)

InChI Key

LPCLISDRKJOFGY-UHFFFAOYSA-N

Canonical SMILES

C(CC=CCCC=CC=O)CC(=O)O

Origin of Product

United States

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